molecular formula C9H9ClFNO B13675077 3-(3-Chloro-2-fluorophenyl)-3-oxetanamine

3-(3-Chloro-2-fluorophenyl)-3-oxetanamine

Cat. No.: B13675077
M. Wt: 201.62 g/mol
InChI Key: IKINDHSSQXYIQA-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-fluorophenyl)-3-oxetanamine is an organic compound that features a unique oxetane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms in the phenyl ring adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-fluorophenyl)-3-oxetanamine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as 3-(3-Chloro-2-fluorophenyl)-3-hydroxypropylamine, under acidic conditions to form the oxetane ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-fluorophenyl)-3-oxetanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxetane derivatives and amine compounds, which can be further utilized in different applications .

Scientific Research Applications

3-(3-Chloro-2-fluorophenyl)-3-oxetanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-fluorophenyl)-3-oxetanamine involves its interaction with specific molecular targets. The presence of the oxetane ring and halogen atoms allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-2-fluorophenyl)-3-oxetanamine is unique due to its oxetane ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

3-(3-chloro-2-fluorophenyl)oxetan-3-amine

InChI

InChI=1S/C9H9ClFNO/c10-7-3-1-2-6(8(7)11)9(12)4-13-5-9/h1-3H,4-5,12H2

InChI Key

IKINDHSSQXYIQA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=C(C(=CC=C2)Cl)F)N

Origin of Product

United States

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